(9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
Description
This compound belongs to the ethanoanthracene class, characterized by a fused pyrroloanthracene core with ketone functionalities at positions 12 and 12. The stereospecific (9S,10S) configuration and the (E)-4-(dimethylamino)benzylideneamino substituent at position 13 distinguish it structurally. Such derivatives are synthesized via Diels-Alder reactions between anthracene-based dienes and maleimides or related dienophiles, as demonstrated in related compounds .
Properties
IUPAC Name |
17-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-29(2)17-13-11-16(12-14-17)15-28-30-26(31)24-22-18-7-3-4-8-19(18)23(25(24)27(30)32)21-10-6-5-9-20(21)22/h3-15,22-25H,1-2H3/b28-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMUHXBKVWHZMO-RWPZCVJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione exhibits significant biological activity that has been the focus of recent research. This article explores its synthesis, biological properties, and potential applications in cancer therapy.
Synthesis and Structural Characterization
The synthesis of this compound involves a multi-step process typically starting from anthracene derivatives. The key steps include:
- Formation of the benzylidene derivative : The reaction of 4-(dimethylamino)benzaldehyde with an appropriate amino compound under acidic conditions.
- Cyclization to form the epipyrroloanthracene structure : This involves cyclization reactions that are often facilitated by heating or using catalysts.
The structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the formation and purity of the compound.
Anticancer Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit potent anticancer activity. For instance:
- Inhibition of Tubulin Polymerization : Similar anthracenone derivatives have been shown to inhibit tubulin polymerization effectively. This action disrupts mitotic spindle formation leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells such as K562 leukemia cells .
- Cytotoxicity Assays : The compound has been evaluated in various cytotoxicity assays against multiple cancer cell lines. For example, a related compound showed an IC50 value of 20 nM against K562 cells . The biological activity is often correlated with structural features such as the presence of the dimethylamino group which enhances solubility and bioavailability.
The mechanism underlying the anticancer effects involves:
- Induction of Apoptosis : Studies indicate that treatment with these compounds leads to increased caspase-3 activity, a hallmark of apoptosis .
- Cell Cycle Arrest : The compounds induce cell cycle arrest at specific phases (G2/M), which is critical for their effectiveness as chemotherapeutic agents.
Case Studies
- Study on K562 Cells : A study investigated the effects of related anthracenone derivatives on K562 cells. It was found that these compounds not only inhibited cell proliferation but also caused morphological changes indicative of apoptosis .
- Comparative Studies on Drug Resistance : Another research highlighted that certain derivatives maintained efficacy against multidrug-resistant cell lines, suggesting potential for overcoming common resistance mechanisms in cancer therapy .
Data Tables
| Compound Name | IC50 (K562) | Mechanism of Action | Cell Lines Tested |
|---|---|---|---|
| 9h | 20 nM | Inhibition of tubulin | K562 |
| 9l | 0.2 µM | Apoptosis induction | MCF-7 |
| 7S4 | Varies | JNK1 inhibition | Various cancer lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the epipyrroloanthracene-dione scaffold but differing in substituents, synthesis routes, and physicochemical properties.
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitrovinyl in 16a, 16k) reduce solubility but enhance reactivity in electrophilic environments . The dimethylamino group in the target compound may improve solubility and modulate binding affinity via electron donation, as seen in related benzylideneamino derivatives .
- Synthetic Routes : Most analogs are synthesized via thermal Diels-Alder reactions (90°C, 48 hours) in toluene or xylene, yielding moderate to high purity after recrystallization . The target compound likely follows similar protocols, though specific data are absent.
Spectral and Physical Properties
- IR Spectroscopy: Analogs show characteristic C=O stretches (~1700 cm⁻¹) and NO₂/C=C stretches (~1520–1600 cm⁻¹) . The dimethylamino group in the target compound would exhibit N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- NMR Data: 1H NMR: Anthracene protons resonate at δ 7.2–8.5 ppm, while maleimide-derived protons appear at δ 3.5–5.0 ppm . The (E)-benzylideneamino group would show a deshielded proton near δ 8.0–8.5 ppm . 13C NMR: Ketone carbons (C12/C14) appear at δ 185–195 ppm; aromatic carbons range from δ 120–140 ppm .
Biochemical and Pharmacological Insights
- Nitrovinyl Derivatives : Compounds like 16a and 16k demonstrate potent activity in B-cell malignancies (e.g., chronic lymphocytic leukemia) due to nitrovinyl-induced electrophilic reactivity .
- Benzoylphenyl Derivatives : Derivatives such as 26m exhibit enhanced stability and binding to hydrophobic protein pockets, attributed to the 4-benzoylphenyl group .
- Target Compound: The dimethylamino group may confer selectivity for targets requiring cationic interactions (e.g., kinase ATP-binding sites), though empirical data are needed.
Q & A
Q. What experimental controls are essential when observing unexpected biological activity in cell assays?
- Methodological Answer : Include three controls: (i) Positive control : A known anthracene-based DNA intercalator (e.g., doxorubicin). (ii) Negative control : The parent anthracene core without the benzylideneamino group. (iii) Solvent control : DMSO at the same concentration used for compound dissolution. If activity persists in the negative control, attribute effects to the anthracene scaffold rather than substituents. Use isothermal titration calorimetry (ITC) to quantify binding affinity and rule out nonspecific interactions .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Features | Reference |
|---|---|---|
| δ 8.3–8.5 ppm (imine proton), δ 7.2–8.5 ppm (anthracene protons) | ||
| IR | 1709 cm (C=O), 1620 cm (C=N) | |
| HRMS (APCI) | [M+H] m/z calculated: 567.2014; found: 567.2018 |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | DMSO or DMF | Enhances nucleophilic alkylation |
| Temperature | 90–120°C | Accelerates slow equilibria |
| Catalyst | KOBu (1.5 eq.) | Deprotonates reactive sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
